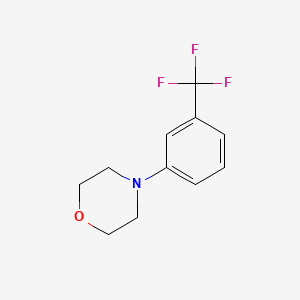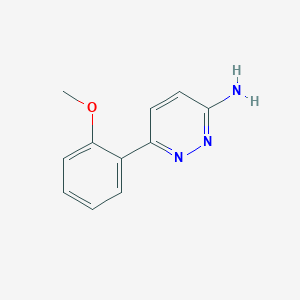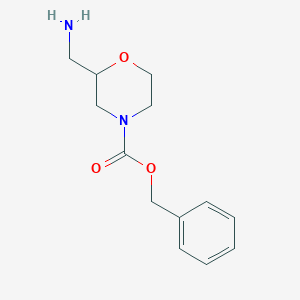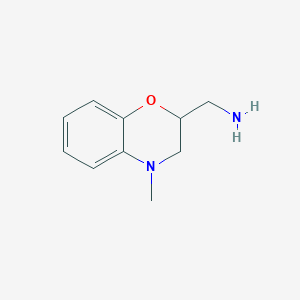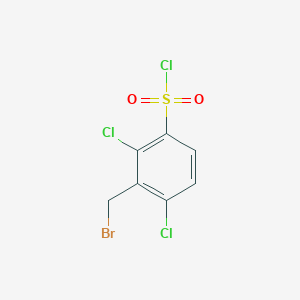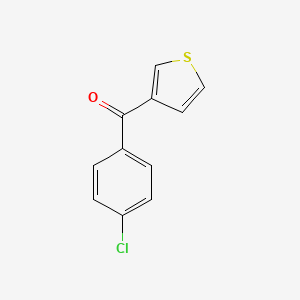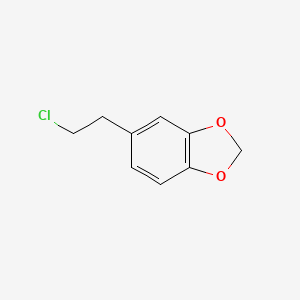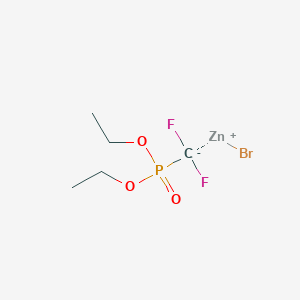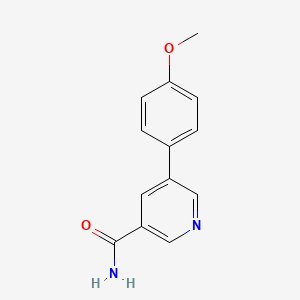
5-(4-Methoxyphenyl)nicotinamide
描述
5-(4-Methoxyphenyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the nicotinamide structure. Nicotinamide and its derivatives have been extensively studied for their biological and pharmacological properties, making them significant in various scientific fields .
准备方法
The synthesis of 5-(4-Methoxyphenyl)nicotinamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with nicotinamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is usually carried out using recrystallization or chromatographic techniques to ensure high-quality output .
化学反应分析
5-(4-Methoxyphenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
5-(4-Methoxyphenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has indicated that nicotinamide derivatives, including this compound, may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARP), which play crucial roles in cellular processes like DNA repair and stress responses . By modulating these enzymes, the compound can exert protective effects against oxidative stress and inflammation, contributing to its therapeutic potential .
相似化合物的比较
5-(4-Methoxyphenyl)nicotinamide can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in their core structure.
5-(4-Methoxyphenyl)-1H-imidazoles: Similar to the indoles, these compounds also contain the methoxyphenyl group but have an imidazole core.
Nicotinamide Derivatives: Other nicotinamide derivatives, such as 2-chloro-N-(2-chlorophenyl)nicotinamide, have been investigated for their antibacterial and antibiofilm properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
属性
IUPAC Name |
5-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-9(3-5-12)10-6-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYGSCMHWJTHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571993 | |
| Record name | 5-(4-Methoxyphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198345-91-4 | |
| Record name | 5-(4-Methoxyphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


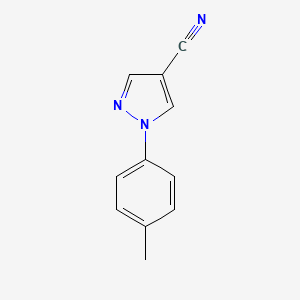
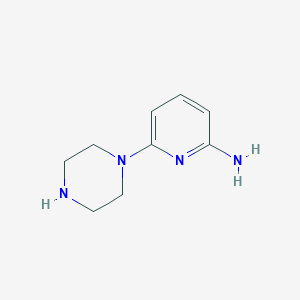
![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)

